4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
4-Ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a central pyrazole ring substituted with ethoxy and 4-fluorophenyl groups at positions 4 and 1, respectively. The carboxamide moiety at position 3 is linked to a 3-methoxyphenyl group. Its molecular formula is C₂₀H₁₈FN₃O₃ (approximated based on analogs like BI80645 ), with a molecular weight of ~369.4 g/mol.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-26-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)25-2/h4-12H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEUCKZHKNOZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethoxy, fluorophenyl, and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group and aromatic rings in the compound are susceptible to oxidation under specific conditions:
Key Findings :
-
Ethoxy-to-ketone conversion occurs at 60–80°C with KMnO₄ in H₂SO₄, yielding 4-acetyl derivatives (>75% efficiency).
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Pyrazole ring oxidation is rare but feasible under ozonolysis, producing glyoxal derivatives .
Reduction Reactions
The carboxamide and aromatic groups participate in reduction pathways:
| Reaction | Reagents/Conditions | Products | Mechanistic Insights | Sources |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH₄ (anhydrous ether) | Amine formation (N-(3-methoxyphenyl)-1H-pyrazole-3-methanamine) | Hydride attack on the carbonyl carbon, followed by elimination of water | |
| Fluorophenyl group reduction | H₂/Pd-C (high pressure) | Defluorination to phenyl group (minor pathway) | Catalytic hydrogenolysis; hindered by strong C-F bond strength |
Key Findings :
-
LiAlH₄ reduces the carboxamide to a primary amine with >80% yield in anhydrous conditions.
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Fluorophenyl reduction is inefficient (<10% conversion) due to the stability of the C-F bond.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Key Findings :
-
Ethoxy substitution with NaSH yields thioethers in 65–70% efficiency .
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Nitration occurs regioselectively at the pyrazole C5 position under mild conditions.
Hydrolysis Reactions
The carboxamide and ethoxy groups undergo hydrolysis:
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide. In vitro evaluations demonstrated significant activity against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | 0.5 |
| Escherichia coli | 0.22 | 0.44 | 0.44 |
Anticancer Potential
The compound has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor progression. Research indicates that pyrazole derivatives can effectively inhibit the RAS/RAF/MEK/ERK-MAPK pathways, which are critical in cancer cell proliferation and survival .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the efficacy of various pyrazole derivatives, including the target compound, on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Neurological Applications
The compound demonstrates potential as an anticonvulsant agent, with studies indicating effectiveness in rodent models for generalized tonic-clonic seizures . The mechanism involves modulation of neurotransmitter levels and ion channel activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the ethoxy and methoxy groups have been shown to influence biological activity significantly. For example, increasing the lipophilicity of substituents enhances cell membrane permeability, thereby improving bioavailability and therapeutic effects.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Receptor Binding Studies
The following compounds share a pyrazole-3-carboxamide core but differ in substituents, leading to distinct biological activities:
Key Observations :
Kinase Inhibitors with Pyrazole/Dihydropyridine Cores
Key Observations :
Anti-Inflammatory Pyrazole-Thiadiazole Hybrids
Key Observations :
- Thiadiazole hybrids prioritize anti-inflammatory activity, whereas the target compound’s 3-methoxyphenyl group may steer it toward CNS or kinase targets .
Biological Activity
4-Ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure (Placeholder for actual chemical structure)
This compound features a pyrazole ring substituted with an ethoxy group, a fluorophenyl moiety, and a methoxyphenyl group, which contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations of related compounds showed notable inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | 0.23 | Bactericidal |
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been explored extensively. For example, one study highlighted that certain analogues exhibited complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. The compounds were found to inhibit key enzymes involved in cancer cell proliferation .
| Compound | Tumor Model | Efficacy |
|---|---|---|
| Analogue 10 | GTL-16 gastric carcinoma | Complete tumor stasis |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of Met kinase, a target implicated in various cancers.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation .
- Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells through the activation of caspases .
Case Studies
- Antimicrobial Efficacy : A comparative study on various pyrazole derivatives highlighted the superior activity of compound 7b against Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antibiotics.
- Anticancer Trials : In preclinical trials, a derivative similar to this compound exhibited promising results in inhibiting tumor growth in xenograft models, leading to further investigation in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process starting from a 1,5-diarylpyrazole core template. Key steps include condensation of substituted phenyl precursors and functionalization of the pyrazole ring. For example, analogous pyrazole derivatives have been synthesized by reacting halogenated aromatic amines with isocyanides under controlled temperature (60–80°C) and inert atmospheres (N₂) to minimize side reactions . Optimization may involve adjusting solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield .
Q. How should researchers address low solubility issues of the compound in aqueous solutions during in vitro assays?
- Methodological Answer : Low aqueous solubility is common in arylpyrazole derivatives due to hydrophobic substituents. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance dissolution while maintaining biocompatibility .
- Structural modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at non-critical positions to improve hydrophilicity without compromising bioactivity, as demonstrated in fluorophenyl-pyrazole analogs .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity ≥98% .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and fluorophenyl groups). For example, the 3-methoxyphenyl group shows a singlet at δ 3.8–3.9 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ expected at m/z 409.14) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide the synthesis of novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as Fukui indices for electrophilic/nucleophilic sites .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Q. How can structural analogs with different substituents aid in understanding structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Replace the 4-ethoxy group with methyl or trifluoromethyl groups to study steric/electronic effects on target binding. For instance, trifluoromethyl analogs showed enhanced metabolic stability in pyrazole-based inhibitors .
- Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with a 3,4,5-trimethoxyphenyl moiety to evaluate π-stacking interactions in kinase inhibition assays .
- Pharmacophore Mapping : Overlay analogs with known bioactive conformations to identify critical hydrogen-bonding or hydrophobic features .
Q. How should discrepancies in biological activity data across studies be analyzed?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines, incubation times, and compound concentrations. For example, IC₅₀ values may vary due to differences in ATP levels in kinase assays .
- Metabolic Stability Screening : Use liver microsomes to assess whether conflicting in vivo/in vitro results arise from rapid hepatic clearance .
- Crystallographic Validation : Resolve single-crystal structures of the compound bound to its target (e.g., kinases) to confirm binding modes and rule out artifactual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
